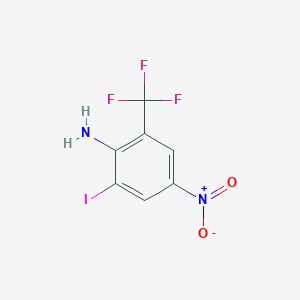

2-Iodo-4-nitro-6-(trifluoromethyl)aniline

Description

2-Iodo-4-nitro-6-(trifluoromethyl)aniline (CAS: 400-69-1) is a halogenated aromatic amine derivative characterized by the presence of iodine, nitro, and trifluoromethyl substituents on the benzene ring. Its molecular formula is C₇H₄F₃IN₂O₂, with a molecular weight of 332.02 g/mol and a purity of ≥95% . The compound is structured with substituents at the 2-, 4-, and 6-positions, creating a sterically and electronically unique profile. Notably, it is listed as discontinued by suppliers, limiting its current availability for laboratory use .

Properties

IUPAC Name |

2-iodo-4-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IN2O2/c8-7(9,10)4-1-3(13(14)15)2-5(11)6(4)12/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBLFYZKPGWXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253146 | |

| Record name | 2-Iodo-4-nitro-6-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-69-1 | |

| Record name | 2-Iodo-4-nitro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-nitro-6-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-nitro-6-(trifluoromethyl)aniline typically involves the nitration of 2-Iodo-6-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of 2-Iodo-4-nitro-6-(trifluoromethyl)aniline may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The aniline ring can undergo oxidation to form quinonoid structures under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Amino-4-nitro-6-(trifluoromethyl)aniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Quinonoid derivatives of the aniline ring.

Scientific Research Applications

2-Iodo-4-nitro-6-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Comparable Compounds

Substituent Effects and Reactivity

- Halogen Type and Position : The iodine atom in the main compound contributes to its high molecular weight and polarizability, making it distinct from chloro or fluoro analogs (e.g., 4-Chloro-2-nitro-5-(trifluoromethyl)aniline, MW 240.56 ). Iodine’s larger atomic radius may also influence crystal packing or photostability.

- Nitro vs. Amino Groups: Replacing the nitro group (NO₂) with an amino group (NH₂), as in 2-Amino-5-iodobenzotrifluoride (similarity score 0.91 ), drastically alters reactivity. Nitro groups are strongly electron-withdrawing, deactivating the ring toward electrophilic substitution, whereas amino groups are electron-donating, increasing susceptibility to electrophilic attack.

- Trifluoromethyl (CF₃) Positioning : The CF₃ group’s position affects electronic effects. In 4-Fluoro-2-methyl-6-(trifluoromethyl)aniline, CF₃ at the 6-position may enhance meta-directing effects compared to para-substituted analogs .

Physical and Hazard Properties

- However, its melting/boiling points are undocumented .

- Bromo- and iodo-substituted analogs (e.g., 2-Bromo-6-iodo-4-(trifluoromethyl)aniline) may pose greater environmental persistence due to halogen bond strength .

Biological Activity

2-Iodo-4-nitro-6-(trifluoromethyl)aniline is a halogenated aromatic amine with significant potential in medicinal chemistry and organic synthesis. This compound features multiple reactive sites, making it a versatile building block for various applications, particularly in the development of pharmaceuticals and novel materials. The biological activity of this compound has garnered attention due to its structural characteristics, which influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of 2-Iodo-4-nitro-6-(trifluoromethyl)aniline is C7H5F3N2O2I. Its structure includes:

- Iodine (I) : A halogen that can participate in halogen bonding interactions.

- Nitro group (NO2) : Capable of undergoing reduction to an amino group, thus altering the compound's biological activity.

- Trifluoromethyl group (CF3) : Enhances lipophilicity, facilitating membrane penetration.

The mechanism of action for 2-Iodo-4-nitro-6-(trifluoromethyl)aniline involves several pathways:

- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity. The nitro group may participate in redox reactions, while the trifluoromethyl group enhances binding affinity due to increased lipophilicity .

- Halogen Bonding : The iodine atom can form halogen bonds with biological molecules, influencing protein interactions and receptor binding .

Biological Activity and Applications

Research has highlighted several biological activities associated with 2-Iodo-4-nitro-6-(trifluoromethyl)aniline:

Antimicrobial Properties

Studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of halogenated anilines have shown efficacy against multidrug-resistant strains of bacteria . The specific mechanisms include:

- Disruption of bacterial cell wall synthesis.

- Inhibition of key metabolic pathways.

Structure-Activity Relationship (SAR)

The biological efficacy of 2-Iodo-4-nitro-6-(trifluoromethyl)aniline can be optimized through SAR studies. Modifications to the nitro and trifluoromethyl groups can enhance potency and selectivity against specific targets. For example, compounds with increased electron-withdrawing groups have demonstrated improved antibacterial properties .

Case Study: Antibacterial Activity

A recent study evaluated various derivatives of halogenated anilines, including 2-Iodo-4-nitro-6-(trifluoromethyl)aniline, for their antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as E. coli and MRSA. Results showed promising antibacterial activity with MIC values ranging from 2 to 64 μg/mL, indicating the potential for developing new antibiotics from these compounds .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-Iodo-4-nitro-6-(trifluoromethyl)aniline | 32 | E. coli |

| Similar Derivative A | 16 | MRSA |

| Similar Derivative B | 64 | Pseudomonas aeruginosa |

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against various enzymes involved in bacterial metabolism. It was found to be a potent inhibitor of dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Iodo-4-nitro-6-(trifluoromethyl)aniline?

- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A plausible route includes nitration followed by iodination. For iodination, direct electrophilic substitution using iodine monochloride (ICl) in acidic media (e.g., H₂SO₄) under controlled temperatures (0–5°C) can introduce the iodine atom. Purification via reverse-phase column chromatography (C18, acetonitrile/water with 0.03% formic acid) ensures high purity, as demonstrated in analogous aniline derivatives . Reaction efficiency depends on protecting the amine group (e.g., acetylation) to avoid undesired side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent positions and electronic environment. The trifluoromethyl group (CF₃) exhibits a distinct triplet in ¹⁹F NMR.

- LCMS : Validates molecular weight (e.g., expected [M+H]⁺ peak). For example, LCMS analysis in similar compounds showed retention times ~0.81 minutes under acidic conditions .

- HPLC : Assesses purity (>95% threshold recommended), using gradient elution with UV detection at 254 nm .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and halogens.

Q. How should 2-Iodo-4-nitro-6-(trifluoromethyl)aniline be stored to ensure stability?

- Methodological Answer : Store as a powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Solutions should be aliquoted, stored at -80°C (6 months), and protected from light to prevent photodegradation. Avoid repeated freeze-thaw cycles to maintain integrity .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong EWGs, which activate the aryl iodide for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (DMF, 80°C) facilitate coupling with boronic acids, as seen in analogous brominated anilines . However, steric hindrance from the CF₃ group may reduce reaction yields, requiring optimization of catalyst loading (e.g., 5 mol% Pd).

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Methodological Answer : The heavy iodine atom introduces strong X-ray absorption, complicating data collection. Use high-intensity synchrotron radiation or long exposure times. Refinement via SHELXL (SHELX suite) is recommended for handling anomalous scattering effects. For twinned crystals, SHELXD and SHELXE can resolve phase ambiguities .

Q. How can computational modeling predict the compound’s electronic properties for reaction design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution. The nitro group reduces electron density at the para position, directing electrophiles to the ortho position relative to the CF₃ group. Fukui indices can predict sites for electrophilic/nucleophilic attack, aiding in reaction pathway design.

Q. What are the implications of substituent effects on the compound’s basicity and solubility?

- Methodological Answer : The EWGs (-NO₂, -CF₃) significantly reduce the amine’s basicity, as seen in p-(trifluoromethyl)aniline derivatives, which exhibit pKa values ~1.5–2.0 . Solubility in polar solvents (e.g., DMSO) is enhanced due to dipole interactions, while nonpolar solvents (hexane) yield poor solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.